N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11457337
InChI: InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19)
SMILES: C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Cl
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.70 g/mol

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine

CAS No.:

Cat. No.: VC11457337

Molecular Formula: C13H13ClN2O3

Molecular Weight: 280.70 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine -

Specification

Molecular Formula C13H13ClN2O3
Molecular Weight 280.70 g/mol
IUPAC Name 3-[[2-(4-chloroindol-1-yl)acetyl]amino]propanoic acid
Standard InChI InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19)
Standard InChI Key YOBDOOBWVGTRCP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Cl
Canonical SMILES C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Cl

Introduction

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine is a synthetic chemical compound belonging to the class of indole derivatives. It is characterized by the presence of a 4-chlorinated indole ring attached to an acetyl group, which is further linked to beta-alanine, an amino acid derivative. The compound's structure and properties make it a subject of interest in medicinal chemistry and related research fields.

Synthesis Overview

The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine typically involves:

  • Chlorination of Indole: Introduction of a chlorine atom at the 4-position of the indole ring.

  • Acetylation Reaction: Coupling the chlorinated indole with an acetyl group.

  • Beta-Alanine Attachment: Linking beta-alanine to the acetylated intermediate under controlled conditions.

The process requires precise reaction conditions, including specific solvents and catalysts, to ensure high yield and purity.

Applications and Potential Uses

N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine has been explored for its potential biological activities:

  • Pharmacological Applications:

    • The compound's indole ring and beta-alanine moiety suggest possible interactions with enzymes and receptors.

    • It has been investigated for antimicrobial and anticancer properties due to its ability to modulate cellular signaling pathways.

  • Medicinal Chemistry Research:

    • Structural analogs of this compound have shown promise in drug discovery programs targeting diseases such as cancer and microbial infections.

Comparison with Related Compounds

Compound NameStructural FeaturesPotential Applications
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanineBromine substitution at the 6-positionAntimicrobial and anticancer research
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]-beta-alanineChlorine substitution at the 4-positionSimilar pharmacological potential

The unique substitution pattern on the indole ring in N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine provides distinct chemical reactivity compared to its analogs.

Research Findings

Studies have highlighted several key aspects of this compound:

  • Biological Activity:

    • Preliminary studies indicate that the compound may interact with molecular targets such as enzymes, influencing biological processes like cell signaling.

    • Its antimicrobial properties are linked to the chlorinated indole core.

  • Pharmacokinetics:

    • The compound's LogP value (1.59) suggests moderate lipophilicity, which may influence its absorption and bioavailability in biological systems.

  • Safety Profile:

    • No detailed toxicological data is currently available; further studies are required to evaluate its safety for therapeutic use.

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